molecular formula C33H46N4O6 B1217350 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- CAS No. 34217-90-8

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-

Cat. No. B1217350
CAS RN: 34217-90-8
M. Wt: 594.7 g/mol
InChI Key: TYOWQSLRVAUSMI-UHFFFAOYSA-N
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Description

This molecule, due to its structural complexity, likely falls within the category of synthetic organic compounds with potential applications in various fields such as materials science, pharmaceuticals, and biochemical research. While the specific details on this compound are not directly available, analogous compounds and related research hint at the intricate synthesis methods and multifaceted applications these types of molecules can have.

Synthesis Analysis

Synthetic routes for complex organic molecules often involve multi-step reactions, including cyclization, acetylation, and selective functionalization. For instance, the synthesis of structurally complex molecules like 3,15-Poly{7,11,18,21-tetraoxa-trispiro[5.2.2.5.2.2] heneicosane} highlights the use of ketal reaction and iodine or indium bromide catalysis to construct spiro and macrocyclic frameworks (Wei Rong-bao, 2010)(Wei Rong-bao, 2010).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular and crystal structure of complex organic compounds. For example, the molecular structure of 2,11,14,17,20,23-hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone was elucidated using X-ray diffraction, revealing a macrocyclic structure (Dobrynin et al., 2015)(Dobrynin et al., 2015).

Scientific Research Applications

Synthesis and Properties

Synthesis Techniques

Researchers have developed methods for synthesizing fluorinated and sulfonated analogs of bilirubin, aiming to study their solubility and spectroscopic properties. For instance, a symmetrical difluorinated bilirubin analog was synthesized from methyl 3-[2,4-dimethyl-5-(methoxycarbonyl)-1H-pyrrol-3-yl] propionate in nine steps. This process involved introducing fluorine by reaction with (diethylamino)sulfur trifluoride (DAST), demonstrating an innovative approach to modify bilirubin's physical properties (Boiadjiev & Lightner, 1997).

Spectroscopic and Solubility Characteristics

The fluorinated rubin exhibited expected IR, UV-vis, and NMR spectroscopic properties, akin to those of its unfluorinated counterpart, mesobilirubin XIIIalpha. Notably, the fluorinated analog demonstrated less solubility in organic solvents, attributed to increased acidity and possibly less effective intramolecular hydrogen bonding (Boiadjiev & Lightner, 1997).

Photoisomerization and Electronic Properties

Photoisomerization Studies

Research into the photoirradiation of bilirubin solutions has led to the discovery of new photoisomers, characterized by NMR spectroscopy. This work provides insight into the structural and electronic dynamics of bilirubin under light exposure, which is relevant for understanding the molecular mechanisms underlying phototherapy for neonatal jaundice (Cheng & Lightner, 1999).

Biochemical Interactions and Modifications

Modification with Sulfonyl Groups

A bilirubin analog with CO2H groups replaced by SO3H was synthesized and analyzed for its NMR spectroscopic properties and UV/Vis spectral behavior. Such modifications aim to explore bilirubin's biochemical interactions and potential applications in medicine and research (Boiadjiev & Lightner, 2001).

Applications in Material Science and Biochemistry

Electrochemical Properties and Oxygen Reduction

Studies on porphyrin complexes immobilized on titanium(IV) oxide surfaces have elucidated their electrochemical properties, demonstrating potential applications in catalysis and sensing technologies. This research highlights the versatility of bilirubin analogs in developing novel materials for technological applications (Dias et al., 2002).

Safety And Hazards


  • Safety : As with any chemical compound, handle with care. Use appropriate protective equipment and follow safety protocols.

  • Hazards : Specific hazards are not well-documented. However, standard precautions apply.


Future Directions


  • Biological Studies : Investigate its potential as a photosensitizer, enzyme cofactor, or signaling molecule.

  • Synthetic Routes : Develop efficient synthetic methods for its preparation.

  • Pharmacological Exploration : Explore its pharmacological properties and potential therapeutic applications.


properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWQSLRVAUSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid

CAS RN

34217-90-8
Record name 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R,3R,4S,16S,17R,18R)-3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid
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